Product packaging for 4-Methyl-N-phenylnaphthalen-1-amine(Cat. No.:CAS No. 51793-09-0)

4-Methyl-N-phenylnaphthalen-1-amine

Cat. No.: B3269835
CAS No.: 51793-09-0
M. Wt: 233.31 g/mol
InChI Key: LJJPLFPWNHNJJO-UHFFFAOYSA-N
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Description

Significance of Aryl-Naphthyl Amine Frameworks in Chemical Sciences

The significance of aryl-naphthyl amine frameworks is multifaceted, with their utility spanning from materials science to medicinal chemistry. In the realm of organic electronics, these compounds are widely investigated as hole-transporting materials (HTMs) in organic light-emitting diodes (OLEDs). Their ability to efficiently transport positive charge carriers (holes) is crucial for the performance of these devices. The nitrogen atom's lone pair of electrons and the extended π-conjugation of the aromatic rings facilitate this process.

Furthermore, the inherent fluorescence of many aryl-naphthyl amine derivatives makes them prime candidates for the development of fluorescent probes and sensors. nih.gov These molecules can be designed to exhibit changes in their fluorescence properties in response to specific analytes or environmental conditions, enabling their use in biological imaging and chemical sensing applications. nih.gov In medicinal chemistry, the N-aryl-naphthylamine scaffold has been identified as a pharmacophore in the development of various therapeutic agents.

Evolution of Research Perspectives on N-Substituted Naphthalen-1-amines

Research into N-substituted naphthalen-1-amines has evolved considerably over the years. Early studies often focused on their synthesis and basic characterization. However, with the advent of more sophisticated analytical techniques and a deeper understanding of structure-property relationships, the focus has shifted towards fine-tuning their properties for specific applications.

A pivotal development in the synthesis of these compounds has been the widespread adoption of palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination. This powerful method allows for the efficient formation of the crucial carbon-nitrogen bond between the naphthalene (B1677914) core and the aryl amine, offering a versatile and high-yielding route to a wide array of derivatives.

Current research continues to explore the vast chemical space of N-substituted naphthalen-1-amines by introducing various substituents on both the naphthalene and phenyl rings. These modifications are aimed at modulating their electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, as well as their thermal stability and solubility.

Scope and Academic Relevance of 4-Methyl-N-phenylnaphthalen-1-amine Studies

While extensive research has been conducted on the broader class of N-aryl-naphthalen-1-amines, studies focusing specifically on this compound are more limited. However, its structure, featuring a methyl group on the naphthalene ring, positions it as a compound of significant academic interest. The presence of the methyl group can influence the molecule's steric and electronic properties, potentially leading to enhanced performance in applications such as OLEDs or as a more specific fluorescent probe. The academic relevance of this specific compound lies in understanding the structure-property relationships within the N-aryl-naphthalen-1-amine family and in the potential for developing novel materials and probes with tailored functionalities.

Chemical and Physical Properties

The properties of this compound are largely inferred from its structure and data available for its close isomers, such as N-(p-Tolyl)naphthalen-1-amine. cymitquimica.comchemscene.com

PropertyValueSource
Molecular Formula C₁₇H₁₅N nih.govnih.gov
Molecular Weight 233.31 g/mol cymitquimica.comchemscene.com
Appearance Solid (predicted) cymitquimica.com
Purity >96% (for related compounds) cymitquimica.com

Synthesis and Characterization

The synthesis of this compound would typically be achieved through a Buchwald-Hartwig amination reaction. This would involve the palladium-catalyzed coupling of 1-amino-4-methylnaphthalene with an appropriate phenyl halide (e.g., bromobenzene (B47551) or iodobenzene) or the coupling of 4-methylnaphthalen-1-amine (B1584152) with a phenylating agent.

Illustrative Synthetic Scheme:

Generated code

Characterization of the resulting compound would involve a suite of spectroscopic techniques to confirm its structure and purity.

Spectroscopic DataExpected Features
¹H NMR Aromatic protons in the range of 7-8 ppm, a singlet for the methyl group protons, and a signal for the N-H proton.
¹³C NMR Signals corresponding to the 17 carbon atoms in the molecule, including the methyl carbon and the aromatic carbons.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (m/z = 233.31).
Infrared (IR) Spectroscopy Characteristic N-H stretching and C-N stretching vibrations, as well as aromatic C-H and C=C stretching bands.

Research Findings and Applications

While direct research on this compound is not extensively documented, the findings for structurally similar N-aryl-naphthalen-1-amines provide strong indications of its potential applications.

Materials Science

In the field of materials science, this compound is expected to exhibit properties suitable for use in organic electronic devices.

Application AreaRelevant Properties
Organic Light-Emitting Diodes (OLEDs) Potential as a hole-transporting material due to its aromatic amine structure. The methyl group may enhance solubility and influence thin-film morphology.
Organic Photovoltaics (OPVs) Could function as a donor material in the active layer of organic solar cells.

Medicinal Chemistry

The N-aryl-naphthylamine scaffold is a known pharmacophore. The introduction of a methyl group could modulate the biological activity and pharmacokinetic properties of such molecules.

Potential Biological ActivityRationale
Anticancer Agents The N-aryl-naphthylamine core has been explored for its anticancer properties. The methyl group could influence binding affinity to target proteins. rsc.orgnih.gov
Fluorescent Probes for Bioimaging The inherent fluorescence of the naphthalene moiety can be harnessed. The methyl group may alter the photophysical properties, such as quantum yield and Stokes shift, making it a more effective probe. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H15N B3269835 4-Methyl-N-phenylnaphthalen-1-amine CAS No. 51793-09-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-N-phenylnaphthalen-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N/c1-13-11-12-17(16-10-6-5-9-15(13)16)18-14-7-3-2-4-8-14/h2-12,18H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJJPLFPWNHNJJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C2=CC=CC=C12)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathway Elucidation of 4 Methyl N Phenylnaphthalen 1 Amine and Its Analogues

Palladium-Catalyzed Coupling Reactions for N-Arylation of Naphthalenamines

Palladium-catalyzed reactions are cornerstone methods for forming carbon-nitrogen bonds, offering high efficiency and broad substrate scope. wikipedia.org The Buchwald-Hartwig amination, in particular, has revolutionized the synthesis of aryl amines from aryl halides. wikipedia.orgacsgcipr.org

Buchwald-Hartwig Amination Strategies for 4-Methyl-N-phenylnaphthalen-1-amine Synthesis

The Buchwald-Hartwig amination is a powerful method for the synthesis of C(sp²)–N bonds. orgsyn.org This reaction directly constructs the target molecule, this compound, by coupling an amine with an aryl halide or sulfonate, catalyzed by a palladium complex. wikipedia.orgacsgcipr.org The general transformation involves the reaction of 4-methylnaphthalen-1-amine (B1584152) with an appropriate phenyl electrophile (e.g., iodobenzene, bromobenzene) or, conversely, the coupling of aniline (B41778) with 1-halo-4-methylnaphthalene.

The catalytic cycle typically begins with the oxidative addition of the aryl halide to a Pd(0) species. libretexts.org This is followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-arylated product and regenerate the Pd(0) catalyst. libretexts.org The choice of ligand is critical for the reaction's success, with sterically hindered and electron-rich phosphine (B1218219) ligands often providing the best results by promoting both the oxidative addition and reductive elimination steps. wikipedia.org

Key components of this synthetic strategy include:

Palladium Precatalyst: Pd(OAc)₂, Pd₂(dba)₃, or pre-formed palladium-ligand complexes are commonly used. acsgcipr.orgorgsyn.org

Ligand: A variety of phosphine-based ligands, such as BINAP, XPhos, and CM-phos, have been developed to facilitate the reaction with a wide range of substrates. wikipedia.orgorgsyn.org

Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) is required to deprotonate the amine in the catalytic cycle. libretexts.org

Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are typically employed.

Table 1: Representative Conditions for Buchwald-Hartwig Amination

Reactant A Reactant B Catalyst System (Precatalyst/Ligand) Base Solvent Yield
4-Methylnaphthalen-1-amine Iodobenzene Pd(OAc)₂ / XPhos NaOtBu Toluene High
1-Bromo-4-methylnaphthalene Aniline Pd₂(dba)₃ / BINAP Cs₂CO₃ Dioxane Good-High
4-Methylnaphthalen-1-amine Phenyl triflate Pd(OAc)₂ / CM-phos K₃PO₄ Toluene High

Suzuki-Miyaura Cross-Coupling in N-Phenylnaphthalen-1-amine Derivative Synthesis

While the Suzuki-Miyaura reaction is renowned for C–C bond formation, its principles have been adapted for C–N bond formation, often termed "aminative Suzuki-Miyaura coupling". mdpi.comresearchgate.netnih.gov This innovative approach combines the starting materials of both Suzuki-Miyaura and Buchwald-Hartwig reactions to generate diarylamines. researchgate.netnih.gov The reaction couples an aryl halide with an arylboronic acid in the presence of an aminating agent. researchgate.net

For the synthesis of N-phenylnaphthalen-1-amine derivatives, this would involve reacting a substituted 1-halonaphthalene with phenylboronic acid and an aminating source, catalyzed by palladium. nih.gov A key factor in this transformation is the use of a bulky phosphine ligand on the palladium catalyst, which steers the reaction toward C–N instead of C–C bond formation. researchgate.net

Alternatively, the traditional Suzuki-Miyaura C-C coupling is invaluable for synthesizing more complex derivatives of N-phenylnaphthalen-1-amine. For instance, after the initial formation of the N-phenylnaphthalen-1-amine core, Suzuki-Miyaura coupling can be used to introduce additional aryl or alkyl groups onto either the naphthalene (B1677914) or phenyl rings, provided a suitable halide or boronic acid/ester functionality is present on the substrate. Nickel-based catalyst systems have also shown efficacy in coupling arylboronic esters with naphthyl methyl ethers, demonstrating the versatility of cross-coupling methods in modifying the core structure. mdpi.com

Copper-Catalyzed Cyclization and Aminobenzannulation Approaches

Copper catalysis offers a more economical alternative to palladium for the synthesis of naphthalenamines. These methods often involve the construction of the naphthalene ring system itself through cyclization reactions.

Copper-Catalyzed Aminobenzannulation for Naphthalen-1-amine Construction

A powerful strategy for synthesizing substituted 1-aminonaphthalenes is the copper-catalyzed aminobenzannulation of (o-alkynyl)arylketones with various amines. researchgate.netacs.orgfigshare.com This method builds the naphthalene core by forming a new benzene (B151609) ring fused to an existing structure. The reaction proceeds by reacting an (o-alkynyl)arylketone with an amine, such as aniline, in the presence of a simple copper catalyst like Cu(OAc)₂. researchgate.net This approach is noted for its use of an inexpensive catalyst, tolerance of diverse functional groups, and the ability to employ a wide range of amines. acs.org The process involves a three-component 6-endo-dig cyclization, which is favored by the Cu(I) catalytic system, avoiding competing reaction pathways. researchgate.net

Cascade Reaction Mechanisms in N-Phenylnaphthalen-1-amine Formation

Cascade reactions, also known as tandem or domino reactions, are highly efficient processes where multiple bond-forming events occur sequentially in a single operation without isolating intermediates. In the context of N-phenylnaphthalen-1-amine synthesis, copper-catalyzed cascade reactions provide elegant pathways to the final product from simpler starting materials. researchgate.net For example, the reaction of 2-(1-alkynyl)benzaldimines can be catalyzed by copper to initiate a sequence of reactions leading to the formation of the aminonaphthalene skeleton. researchgate.net These mechanisms often involve an initial intermolecular reaction followed by an intramolecular cyclization and aromatization to yield the stable naphthalene ring system. The specific pathway and final product can be directed by the choice of catalyst and reaction conditions. researchgate.net

Michael Addition Reactions for N-Phenylnaphthalen-1-amine Derivatives

The Michael addition, or conjugate addition, is a versatile method for forming C–C and C-heteroatom bonds. researchgate.net In the synthesis of naphthalenamine derivatives, this reaction can be employed as a key step in a tandem sequence. The strategy typically involves the addition of a nucleophile (a Michael donor) to an activated olefin (a Michael acceptor). researchgate.net

For the synthesis of the naphthalenamine framework, a common approach is the Robinson annulation, which is a tandem sequence of a Michael addition followed by an aldol (B89426) condensation. While classically used for cyclohexenone synthesis, variations of this principle can be applied. An amine, such as aniline, can act as a Michael donor, adding to an appropriately substituted α,β-unsaturated carbonyl compound. The resulting intermediate can then undergo an intramolecular cyclization and dehydration/aromatization to form the substituted N-phenylnaphthalen-1-amine ring system. The success of this strategy hinges on the design of a Michael acceptor that contains the necessary precursors for the second ring of the naphthalene system. N-heterocyclic carbenes have also been shown to catalyze intramolecular Michael reactions, showcasing a modern approach to this classic transformation. nih.gov

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates and improving yields. nih.gov This approach has been successfully applied to the synthesis of various nitrogen-containing heterocyclic compounds and N-substituted amines.

In a relevant study, microwave heating was employed for the synthesis of 4-phenyl-1,8-naphthalimide, a related naphthalenic structure. The process involved a two-step reaction sequence starting from 4-bromo-1,8-naphthalic anhydride. The first step was an imidation reaction, followed by a Suzuki coupling with phenylboronic acid. Both steps were carried out under microwave irradiation, which was found to be significantly faster and more efficient than conventional heating methods. mdpi.com For instance, the Suzuki coupling reaction was completed in 30 minutes at 70°C under microwave conditions, highlighting the potential of this technology for the rapid synthesis of naphthalenic compounds. mdpi.com

Another example of microwave-assisted synthesis involves the one-pot, catalyst-free reaction for producing methyl-7-amino-4-oxo-5-phenyl-2-thioxo-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carboxylates. This method demonstrated that reactions could be completed in as little as 3-6 minutes with excellent yields (78-94%) under microwave irradiation, compared to several hours and lower yields with conventional heating. nih.gov Similarly, the synthesis of N-substituted aldimines from non-volatile amines and aromatic aldehydes was achieved in just eight minutes under microwave irradiation in the absence of any catalyst or solvent. organic-chemistry.org These examples underscore the efficiency and green chemistry advantages of microwave-assisted protocols, which could be adapted for the synthesis of this compound.

Catalyst and Solvent Effects on Reaction Yield and Selectivity

The choice of catalyst and solvent system is crucial in directing the outcome of chemical reactions, influencing both the yield and selectivity of the desired product.

In the context of synthesizing N-sulfonyl formamidines, an operationally simple protocol was developed that proceeds under catalyst-free and solvent-free conditions. nih.gov However, initial investigations revealed the significant impact of a catalyst. For the synthesis of 4-methyl-N-(morpholinomethylene)benzenesulfonamide, a low yield of 8% was obtained in a CuAAC/ring-opening reaction system. By switching to a silver trifluoroacetate (B77799) (AgTFA) catalyst in acetonitrile, the yield was dramatically increased to 90%. nih.gov This demonstrates the profound effect a catalyst can have on reaction efficiency.

The synthesis of N,N-Bis-[(2-hydroxy-napthalene-1-yl) substituted phenylmethyl] 4,4-diamine diphenyl sulphone derivatives was achieved through both conventional and microwave-assisted methods. tiu.edu.iq A study on the synthesis of N-phenyl aziridine (B145994) utilized maghnite-Na+ (an Algerian montmorillonite (B579905) clay) as a catalyst under microwave irradiation in a solvent-free system. primescholars.com This approach highlights the use of solid-supported catalysts, which can simplify product purification and are often more environmentally friendly.

Solvent selection also plays a critical role. For the synthesis of methyl N-phenyl carbamate (B1207046) from aniline, urea, and methanol, various catalysts were evaluated, with KNO3 modified zeolite HY showing the best performance. researchgate.net The use of different solvents in the synthesis of pyranopyrimidine derivatives showed that microwave irradiation consistently led to higher yields in shorter reaction times compared to conventional heating at different temperatures and even at room temperature. nih.gov

The table below summarizes the effect of different reaction conditions on product yield from various studies, illustrating the importance of optimizing these parameters.

ProductCatalystSolventReaction ConditionsYield (%)Reference
4-Phenyl-1,8-naphthalimide Tetrakis(triphenylphosphine)palladium(0)Dimethylformamide/WaterMicrowave, 70°C, 30 min- mdpi.com
N,N′-diprotected 5-(3-(piperazin-1-yl)phenoxy)thiophene-2-sulfonamide -DMFMicrowave, 25 min94 nih.gov
N,N′-diprotected 5-(3-(piperazin-1-yl)phenoxy)thiophene-2-sulfonamide -DMFThermal, 2.5 h94 nih.gov
N-Substituted Aldimines NoneNone (Solvent-free)Microwave, 100°C, 8 min75-100 organic-chemistry.org
Methyl-7-amino-4-oxo-5-phenyl-2-thioxo-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carboxylates NoneWaterMicrowave, 120°C, 3-6 min78-94 nih.gov
Methyl N-phenyl carbamate KNO3 modified zeolite HYMethanolOptimum conditions82.6 (selectivity) researchgate.net

Azo Coupling and Related Reaction Pathways involving N-Tolylnaphthalen-1-amines

Azo coupling is a significant reaction in organic chemistry, primarily used for the synthesis of azo dyes. wikipedia.orgorganic-chemistry.org This reaction involves the coupling of a diazonium salt with an activated aromatic compound, such as an aniline or a phenol (B47542) derivative. wikipedia.orgyoutube.com The diazonium ion acts as an electrophile, and the substitution typically occurs at the para position of the activated ring. wikipedia.org

While direct examples involving N-tolylnaphthalen-1-amines are not prevalent in the provided search results, the general principles of azo coupling are applicable. For an N-tolynaphthalen-1-amine, the naphthalene ring system is activated by the amino group, making it susceptible to electrophilic attack by a diazonium ion. The position of the azo coupling on the naphthalene ring would be influenced by steric and electronic factors.

A related reaction is the Pauly reaction, which uses a diazonium reagent to detect phenols or imidazoles. nih.gov This reaction has been adapted for the ultrasensitive detection of salbutamol, where a diazonium salt couples with the phenolic moiety of the molecule. nih.gov The reaction mechanism involves the generation of a diazonium ion from an aromatic amine, which then undergoes electrophilic substitution. nih.gov

The reactivity of the diazonium ion can be enhanced by the presence of electron-withdrawing groups on the aromatic ring. youtube.com The pH of the reaction medium is also a critical factor; for coupling with phenols, a slightly alkaline pH is generally preferred to generate the more reactive phenoxide ion. youtube.com Conversely, for coupling with aromatic amines, the reaction is typically carried out in a less acidic or slightly basic medium to ensure the amine is in its free, unprotonated form. youtube.com

Oxidative Biaryl Coupling Reactions in N-Phenylnaphthalen-1-amine Systems

Information specifically on oxidative biaryl coupling reactions in N-phenylnaphthalen-1-amine systems was not found in the provided search results. However, the synthesis of biaryl compounds is a fundamental transformation in organic chemistry, often achieved through cross-coupling reactions like the Suzuki-Miyaura coupling.

For instance, the synthesis of 4-phenyl-1,8-naphthalimide utilized a Suzuki coupling between 4-bromo-1,8-naphthalimide and phenylboronic acid, catalyzed by a palladium complex. mdpi.com This reaction creates a new carbon-carbon bond between two aromatic rings.

While not a direct oxidative coupling, the synthesis of tetraazafluoranthenones involves a cyclization step that forms new rings, a process that can be mechanistically complex. mdpi.com The synthesis of these compounds from ninhydrin (B49086) and β-ketoesters followed by reaction with hydrazine (B178648) hydrate (B1144303) highlights the formation of complex heterocyclic systems. mdpi.com

Mechanistic Investigations of this compound Synthesis Pathways

Understanding the reaction mechanisms is key to optimizing synthetic routes and developing new methodologies.

Detailed kinetic studies and transition state analyses for the specific synthesis of this compound were not available in the provided search results. However, kinetic studies on related reactions provide valuable insights.

A study on the synthesis of N-phenyl aziridine under microwave irradiation in the presence of a clay catalyst investigated the effect of reaction time on yield. primescholars.com Such studies are fundamental to understanding the kinetics of a reaction.

In the context of azo coupling, the reaction rate is known to be dependent on the pH of the medium. youtube.com For the reaction of a diazonium salt with a phenol, the rate increases with pH up to a certain point, as the concentration of the more nucleophilic phenoxide ion increases. youtube.com

The catalyst system, including the metal center and the surrounding ligands, plays a pivotal role in determining the efficiency and selectivity of many organic transformations.

In the Suzuki coupling for the synthesis of 4-phenyl-1,8-naphthalimide, tetrakis(triphenylphosphine)palladium(0) was used as the catalyst. mdpi.com The triphenylphosphine (B44618) ligands stabilize the palladium center and facilitate the catalytic cycle.

The synthesis of N-sulfonyl formamidines showcases the dramatic effect of the catalyst, where a switch from a copper-based system to a silver-based catalyst led to a significant increase in yield. nih.gov

In another example, the synthesis of N,N-Bis-[(2-hydroxy-napthalene-1-yl) substituted phenylmethyl] 4,4-diamine diphenyl sulphone derivatives was explored using both conventional heating and microwave irradiation, indicating the importance of the energy source in driving the reaction. tiu.edu.iq Furthermore, the use of supported copper triflate as a catalyst has been shown to be effective for the synthesis of related 2-naphthol (B1666908) Mannich bases under solvent-free conditions. tiu.edu.iq

The development of chiral disulfonamides for use as catalysts in asymmetric synthesis highlights the importance of ligand design in achieving stereocontrol. nih.gov

Advanced Spectroscopic and Structural Characterization Techniques for 4 Methyl N Phenylnaphthalen 1 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Tautomerism Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed information about the chemical environment of individual atoms. For 4-Methyl-N-phenylnaphthalen-1-amine, ¹H and ¹³C NMR are instrumental in confirming its molecular framework and exploring its dynamic properties.

¹H and ¹³C NMR Spectral Interpretation for Structural Confirmation

The ¹H NMR spectrum of this compound provides definitive evidence of its key structural features. The aromatic protons on the naphthalene (B1677914) and phenyl rings resonate in the downfield region, typically between 6.8 and 8.2 ppm, with their specific chemical shifts and coupling patterns dictated by their electronic environment and proximity to other protons. The methyl group protons, being attached to the naphthalene ring, exhibit a characteristic singlet in the upfield region, generally around 2.4-2.5 ppm. The N-H proton's resonance is often broad and its chemical shift can vary depending on the solvent and concentration, but it is typically observed in the aromatic region as well.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Methyl Protons ~2.45 ~21.0
Aromatic Protons ~6.8 - 8.2 ~110 - 150

Elucidation of Azo-Hydrazone Tautomerism in Related Azo Dyes

While this compound itself does not exhibit azo-hydrazone tautomerism, this phenomenon is of significant interest in azo dyes derived from N-phenylnaphthalen-1-amine. In these dye molecules, an azo linkage (-N=N-) can exist in equilibrium with its hydrazone tautomer (-NH-N=C<). This equilibrium is influenced by factors such as the solvent, temperature, and the electronic nature of the substituents on the aromatic rings. NMR spectroscopy is a powerful tool for studying this tautomerism, as the proton and carbon chemical shifts of the two forms are distinct. For instance, the N-H proton of the hydrazone tautomer will give a characteristic signal that is absent in the azo form. The chemical shifts of the carbons involved in the tautomeric equilibrium will also differ significantly, allowing for the quantification of the relative amounts of each tautomer present.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides unparalleled detail about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Analysis of Molecular Conformation and Intermolecular Interactions

A single-crystal X-ray diffraction study of this compound would reveal the precise conformation of the molecule in the crystalline state. Key parameters that would be determined include the dihedral angle between the naphthalene and phenyl rings, which is crucial for understanding the extent of electronic communication between these two aromatic systems. The planarity of the naphthalene ring system and the geometry around the nitrogen atom would also be precisely defined. Furthermore, the analysis of the crystal packing would elucidate the nature and geometry of intermolecular interactions, such as van der Waals forces and potential weak N-H···π interactions, which govern the supramolecular architecture of the compound in the solid state.

Characterization of Inclusion Complexes and Supramolecular Assemblies

The planar and aromatic nature of the naphthalene moiety in this compound makes it a potential guest molecule for various host systems in supramolecular chemistry. Host molecules such as cyclodextrins, calixarenes, and cucurbiturils possess hydrophobic cavities that can encapsulate aromatic guests. The formation of such inclusion complexes can be unequivocally confirmed by X-ray crystallography of the resulting assembly. The crystallographic data would provide a detailed picture of how the guest molecule is oriented within the host cavity and would reveal the specific intermolecular interactions that stabilize the complex. This information is vital for the rational design of new supramolecular systems with tailored properties.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Bonding Characterization

The IR spectrum of this compound is expected to show a sharp band in the region of 3350-3450 cm⁻¹, which is characteristic of the N-H stretching vibration of the secondary amine. The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The region between 1400 and 1600 cm⁻¹ will contain multiple bands corresponding to the C=C stretching vibrations of the aromatic rings. The C-N stretching vibration is expected in the 1250-1350 cm⁻¹ region. The presence of the methyl group will be indicated by C-H stretching and bending vibrations.

Raman spectroscopy provides complementary information to IR spectroscopy. The aromatic ring vibrations are often strong in the Raman spectrum, providing a clear signature of the naphthalene and phenyl groups. The C-N bond and other skeletal vibrations also give rise to characteristic Raman signals. By analyzing both the IR and Raman spectra, a comprehensive picture of the vibrational properties of this compound can be obtained, confirming the presence of its key functional groups and providing insights into the nature of its chemical bonds.

Table 2: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
N-H Stretching 3350 - 3450
Aromatic C-H Stretching > 3000
Aromatic C=C Stretching 1400 - 1600

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry serves as a critical analytical technique for the characterization of this compound, providing definitive information on its molecular weight and offering insights into its structural composition through the analysis of fragmentation patterns. This method involves the ionization of the molecule and the subsequent separation and detection of the resulting ions based on their mass-to-charge ratio (m/z).

The molecular formula of this compound is C₁₇H₁₅N. Based on this, the predicted monoisotopic mass is approximately 233.1204 Da. High-resolution mass spectrometry (HRMS) is capable of confirming this exact mass, which is a key identifier for the compound.

While extensive, publicly available mass spectral data detailing the specific fragmentation pattern of this compound is limited, the fragmentation behavior can be predicted based on the principles of mass spectrometry and comparison with structurally similar compounds, such as N-phenylnaphthalen-1-amine.

Upon electron ionization (EI), the molecule is expected to form a molecular ion (M⁺•) peak, which would be the heaviest ion in the spectrum corresponding to the molecular weight of the compound. The stability of the aromatic systems in this compound would likely result in a relatively intense molecular ion peak.

Subsequent fragmentation would likely proceed through several key pathways:

Loss of a Methyl Radical: A primary fragmentation event would be the cleavage of the methyl group (•CH₃) from the naphthalene ring, resulting in a significant fragment ion at [M-15]⁺. This is a common fragmentation pathway for methylated aromatic compounds.

Cleavage of the C-N Bond: The bond between the phenyl group and the nitrogen atom, or the naphthalene group and the nitrogen atom, could cleave. This would lead to fragment ions corresponding to the phenylaminyl radical or the naphthalenylaminyl radical, as well as the corresponding phenyl or methyl-naphthalenyl cations.

Ring Fragmentation: At higher energies, fragmentation of the naphthalene or phenyl rings could occur, leading to a complex pattern of smaller fragment ions.

A detailed analysis of the relative abundances of these and other fragment ions would provide a unique fingerprint for this compound, allowing for its unambiguous identification in complex mixtures when combined with chromatographic separation techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Interactive Data Table: Predicted Mass Spectrometry Data

Ion TypePredicted m/zDescription
Molecular Ion [M]⁺•~233.12The intact molecule with one electron removed.
[M-1]⁺~232.11Loss of a hydrogen atom.
[M-15]⁺~218.09Loss of a methyl radical (•CH₃).
[C₁₀H₇NHC₆H₅]⁺~219.10Fragment corresponding to N-phenylnaphthalen-1-amine (potential impurity or rearrangement).
[C₁₀H₉]⁺~129.07Naphthalenyl cation.
[C₆H₅NH]⁺~92.05Phenylaminyl cation.
[C₆H₅]⁺~77.04Phenyl cation.

Computational and Theoretical Chemistry of 4 Methyl N Phenylnaphthalen 1 Amine

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

There are no specific DFT calculation results found for 4-Methyl-N-phenylnaphthalen-1-amine in the public domain. This type of analysis would typically involve optimizing the molecule's three-dimensional structure to find its most stable conformation and calculating its electronic properties.

While studies on related compounds exist, such as for 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide, the presence of a sulfonyl group significantly alters the electronic structure, making a direct comparison to this compound scientifically unsound. nih.govresearchgate.net

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy gap between them indicates the chemical stability. nih.gov For this compound, specific values for HOMO-LUMO energies have not been published. This information would require dedicated DFT calculations which have not been reported.

Intramolecular charge transfer is a key process in many functional molecules, influencing their photophysical properties. An analysis of ICT in this compound would require computational investigation of its excited states, which has not been found in the surveyed literature.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

Molecular dynamics simulations could reveal how the structure of this compound changes over time and how it interacts with different solvents. This information is valuable for understanding its behavior in various environments. However, no such simulation studies have been published for this specific compound.

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Absorption Spectra)

While experimental NMR data is available for related but distinct molecules like N-phenylnaphthalen-1-amine and 4-methyl-N-phenylaniline, theoretical predictions of NMR chemical shifts and absorption spectra for this compound are not available. rsc.org Such theoretical predictions are powerful tools for confirming experimental findings and aiding in the structural elucidation of new compounds.

Quantum Chemical Methods for Host-Guest Interaction Studies

The study of how a molecule like this compound might bind within a host molecule is a specialized area of computational chemistry. Research on the parent compound, N-phenylnaphthalen-1-amine, has shown its notable binding affinity in mouse major urinary protein, highlighting the potential for interesting host-guest interactions. wikipedia.org However, specific quantum chemical studies on the host-guest interactions of the methylated derivative have not been performed.

Photophysical Phenomena and Fundamental Electronic Properties of 4 Methyl N Phenylnaphthalen 1 Amine

Absorption and Emission Spectroscopy in Various Media

The interaction of 4-Methyl-N-phenylnaphthalen-1-amine with its surrounding environment significantly influences its absorption and emission characteristics. This behavior is primarily dictated by the polarity of the solvent and the specific interactions that can occur between the solute and solvent molecules.

Solvatochromic Behavior and Solvent Polarity Effects on Emission

The fluorescence emission of certain molecules is sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. In acyl naphthylamines, where charge transfer occurs from the nitrogen donor to a carbonyl acceptor, the emission shifts to lower energy (red-shift) as the solvent polarity increases. mdpi.com This is because a more polar solvent can better stabilize the more polar excited state, thus reducing the energy gap for fluorescence. The extent of this solvatochromism can be quantified by plotting the fluorescence maxima against a solvent polarity scale, such as the ET(30) parameter. A steeper slope in such a plot indicates a stronger solvatochromic effect. mdpi.com For some donor-acceptor substituted fluorophores, this behavior is linked to the formation of twisted intramolecular charge transfer (TICT) excited states. mdpi.com

Quantification of Fluorescence Quantum Yields

The fluorescence quantum yield (Φf) is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. Several factors can influence the quantum yield, including the molecular structure, the solvent environment, and the presence of quenchers. For instance, the introduction of silyl (B83357) groups at the 1- and 1,4-positions of the naphthalene (B1677914) chromophore has been shown to increase fluorescence intensities. mdpi.com Similarly, the fluorescence quantum yields of some 4-amino-1,8-naphthalimides remain substantially high in various conditions due to the inhibition of photoinduced electron transfer (PET) processes. umich.edu In contrast, many naphthalene diimide derivatives exhibit very low fluorescence quantum yields (in the range of 0.002-0.006) due to rapid intersystem crossing from the excited singlet state. photobiology.com

Table 1: Photophysical Data for Selected Naphthalene Derivatives

Compound Excitation λ (nm) Emission λ (nm) Quantum Yield (Φf) Solvent
N-Phenyl-1-naphthylamine 337 407 Not specified Not specified
N,N'-Dibutyl derivative of naphthyl diimide Not specified Not specified 0.002 Acetonitrile
V (a naphthalene diimide derivative) 345 Not specified 0.031 α-CD aqueous solution
1,4-bis(trimethylsilylethynyl)naphthalene Not specified Not specified 0.85 Cyclohexane

Data sourced from references mdpi.comphotobiology.commedchemexpress.com. Please note that the specific derivative of this compound is not explicitly detailed in all the provided search results, and therefore the table includes data for related naphthalene compounds to illustrate general principles.

Aggregation-Induced Emission (AIE) Mechanisms and Enhancement Strategies

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation. This is in stark contrast to the aggregation-caused quenching (ACQ) effect typically observed for many conventional fluorophores. The primary mechanism behind AIE is the restriction of intramolecular motions (RIM) in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission.

Molecules exhibiting AIE often possess propeller-like structures, such as tetraphenylethene (TPE). rsc.orgrsc.org For instance, compounds consisting of benzothiadiazole bonded to two tetraphenylethenes exhibit AIE characteristics in THF/water mixtures with high water content. rsc.org The shuttling motion of macrocyclic components in a medchemexpress.comrotaxane can also be used to adjust the aggregation state and, consequently, the AIE behavior. rsc.org In some N-substituted naphthalimides, both intramolecular and intermolecular structures play a crucial role in the AIE effects. researchgate.net

Excited State Dynamics and Relaxation Pathways

Upon absorption of light, a molecule is promoted to an electronically excited state. The subsequent de-excitation can occur through various radiative (fluorescence, phosphorescence) and non-radiative (internal conversion, intersystem crossing, intramolecular charge transfer) pathways.

Intramolecular Charge Transfer (ICT) State Investigations

Intramolecular charge transfer (ICT) is a fundamental photophysical process, particularly in "push-pull" molecules containing electron-donating and electron-accepting moieties. nih.gov Upon photoexcitation, an electron can be transferred from the donor to the acceptor, leading to the formation of a highly polar ICT state. This process is often accompanied by significant changes in the molecule's geometry and electronic structure.

For example, in some phenothiazine-based push-pull systems, ultrafast spectroscopic measurements have revealed the detailed mechanism of ICT. nih.gov The nature of the relaxed excited state can be a planar intramolecular charge transfer (PICT) state, which is highly fluorescent, or a twisted intramolecular charge transfer (TICT) state, which can lead to fluorescence quenching. nih.gov The solvent polarity plays a crucial role in the dynamics of ICT, with the lifetime of the ICT state often being significantly shorter in more polar solvents for molecules that form TICT states. nih.gov

Photophysical Behavior of Hybrid Fluorophores Incorporating N-Phenylnaphthalen-1-amine Moieties

The incorporation of the N-phenylnaphthalen-1-amine moiety into larger molecular structures can lead to hybrid fluorophores with unique photophysical properties. For example, nitrogen-bridged naphthalene monoimide dimers have been shown to be AIE-active, exhibiting bright green emission with a high quantum yield in the solid state. researchgate.netnih.gov X-ray diffraction analysis of these dimers suggests that favorable crystal packing, dominated by CH/π interactions, is key to their bright luminescence. researchgate.net Furthermore, the late-stage modification of these dimers, such as through cyanation, can be used to tune the AIE color from green to orange. researchgate.net

Applications of 4 Methyl N Phenylnaphthalen 1 Amine in Materials Science and Chemical Tooling

Design and Development of Chemical Probes

The fluorescence characteristics of N-phenylnaphthalen-1-amine derivatives are highly dependent on the polarity of their surroundings. This solvatochromism is the basis for their use as probes in different chemical systems.

Fluorescent Probes for Critical Micelle Concentration Determination

A significant application of N-phenyl-1-naphthylamine (NPN), a close structural analog of 4-Methyl-N-phenylnaphthalen-1-amine, is as a fluorescent probe for determining the critical micelle concentration (CMC) of surfactants. nih.gov The underlying principle is the compound's differential fluorescence in aqueous versus nonpolar environments. In an aqueous solution below the CMC, the fluorescence quantum yield of NPN is low. However, when micelles form, the hydrophobic NPN molecule partitions into the apolar core of these structures. nih.gov This change in the microenvironment leads to a significant increase in its fluorescence quantum yield (approximately 10-fold) and a blue shift in the wavelength of its maximum fluorescence emission. nih.gov

By monitoring the fluorescence intensity as a function of surfactant concentration, a distinct inflection point is observed, which corresponds to the CMC. This method has been successfully used to determine the CMC for a variety of surfactants, including alkyltrimethylammonium halides, alkylsulfates, and bile salts, with results that align well with literature values. nih.gov The high sensitivity of this technique allows for the use of very low probe concentrations (e.g., 10⁻⁶ M), enabling the accurate determination of CMC values over a broad concentration range. nih.gov

Surfactant TypePrinciple of CMC Determination with NPNObserved Change
Anionic, Cationic, Non-ionicPartitioning of the hydrophobic probe from the aqueous phase into the nonpolar micellar core.Significant increase in fluorescence quantum yield and a blue-shift in the emission maximum.

Probes for Organolithium and Organomagnesium Reagent Analysis

N-Phenylnaphthalen-1-amine also serves as a hydrophobic fluorescent probe for the analysis of organolithium and organomagnesium reagents. targetmol.com The interaction of the probe with these highly reactive organometallic species leads to changes in its fluorescence properties, which can be correlated to the concentration of the reagent. This application is valuable in synthetic chemistry where the precise determination of the concentration of these reagents is crucial for reaction stoichiometry and yield.

Electrochemical Sensing Applications

The electrochemical properties of naphthylamine derivatives have been exploited in the development of chemical sensors. While research specifically on this compound is limited, studies on related compounds demonstrate the feasibility of this application. For instance, an electrochemical sensor for the detection of N-Phenylnaphthalen-1-amine (NPN) has been developed using a glassy carbon electrode modified with multi-walled carbon nanotubes and β-cyclodextrin. apsacollege.com This sensor demonstrates good stability, selectivity, and a low detection limit of 15 x 10⁻⁹ M. apsacollege.com The sensing mechanism involves the electrochemical oxidation of the NPN molecule. apsacollege.com

Furthermore, electrochemical sensors for the parent compound, 1-naphthylamine, have been created using composites of cyclodextrin-graphene and molecularly imprinted polymers, showcasing the versatility of this class of compounds in electrochemical detection. rsc.org These sensors offer a wide linear range and low detection limits, making them suitable for monitoring environmental water samples. rsc.org

Role in Organic Electronic Devices

Aromatic amines are a critical class of materials in the field of organic electronics due to their excellent charge-transporting properties. While direct studies on this compound are not prevalent in the reviewed literature, the extensive research on structurally similar triphenylamine and carbazole derivatives provides a strong indication of its potential in these applications.

Components in Organic Light-Emitting Diodes (OLEDs) as Fluorophores or Hole Transporters

Moreover, the fluorescent properties of naphthalimide derivatives, which share some structural similarities with the naphthylamine core, have been extensively explored for use as emitters in OLEDs. researchgate.net These materials can be tuned to emit light across the visible spectrum, including blue, which is crucial for full-color displays. researchgate.net The inherent fluorescence of the naphthalen-1-amine scaffold suggests a potential, though less explored, application as a fluorophore in the emissive layer of an OLED.

Potential OLED ApplicationFunctionKey Properties of Related Compounds
Hole-Transporting Layer (HTL)Facilitates the transport of positive charge carriers (holes) from the anode to the emissive layer.Good thermal stability, high glass transition temperatures, and appropriate HOMO energy levels. nih.gov
Emissive Layer (EML)Emits light upon recombination of electrons and holes.High fluorescence quantum yield and color tunability. researchgate.net

Integration into Conjugated Polymers for Electrochromic Applications

Electrochromic materials can change their optical properties, such as color, in response to an applied electrical potential. Conjugated polymers containing electroactive units like triphenylamine and carbazole are extensively studied for their electrochromic properties. mdpi.comnih.gov The electrochemical oxidation of these amine-containing polymers leads to the formation of stable radical cations, which results in a change in the material's absorption spectrum and thus its color.

Intermediates in Dye and Pigment Synthesis for Industrial Applications

In the realm of industrial colorants, aromatic amines are fundamental building blocks for the synthesis of a vast array of organic dyes and pigments, particularly azo dyes. While specific research detailing the industrial use of this compound is not widely documented, its chemical structure suggests its role as a valuable intermediate. The naphthalene (B1677914) and phenylamine moieties are common components in disperse dyes used for coloring synthetic fibers like polyester.

The general process for creating azo dyes involves the diazotization of a primary aromatic amine, followed by a coupling reaction with an electron-rich substrate, which can be another aromatic amine or a phenol (B47542). In this context, this compound could potentially serve as a coupling agent. The presence of the methyl group can influence the final properties of the dye, such as its color, fastness to light and washing, and solubility in various media.

Table 1: Potential Role of this compound in Dye Synthesis

FeatureImplication in Dye Synthesis
N-phenylnaphthalen-1-amine Core Provides a large, conjugated system which is the basis for chromophoric properties (color).
Secondary Amine Group Can act as a coupling site in the formation of azo dyes.
Methyl Group (-CH3) Can modify the electron density of the aromatic system, potentially shifting the absorption spectrum and thus the color of the resulting dye. It can also enhance solubility and fastness properties.

The tailored synthesis of dyes and pigments is critical for achieving specific shades and performance characteristics required in industries ranging from textiles and plastics to coatings and printing inks. The incorporation of intermediates like this compound allows for the fine-tuning of these properties.

Structure Property Relationships and Derivative Design Based on 4 Methyl N Phenylnaphthalen 1 Amine Scaffold

Impact of Substituent Effects on Spectroscopic and Electronic Properties

The spectroscopic and electronic characteristics of the N-phenylnaphthalen-1-amine framework are highly sensitive to the nature and position of substituents on both the naphthalene (B1677914) and phenyl rings. The introduction of electron-donating or electron-withdrawing groups can significantly alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby influencing the absorption and emission spectra.

For instance, studies on related naphthalene derivatives have shown that the presence of electron-donating groups leads to a bathochromic (red) shift in the absorption maxima. mdpi.com Conversely, electron-withdrawing groups can cause a hypsochromic (blue) shift. These effects are attributed to the modulation of the intramolecular charge transfer (ICT) character of the molecule's excited states. Computational studies, often employing density functional theory (DFT), have corroborated these experimental findings, demonstrating a clear correlation between the electronic nature of substituents and the resulting photophysical properties. researchgate.netnih.govsemanticscholar.org

The methyl group at the 4-position of the naphthalene ring in 4-methyl-N-phenylnaphthalen-1-amine acts as a weak electron-donating group, subtly influencing the electronic landscape of the parent N-phenylnaphthalen-1-amine structure. More pronounced effects can be achieved by introducing stronger donor or acceptor groups. For example, the substitution of an amino group at the para-position of the phenyl ring in a similar system, phenylcarbene, was shown to decrease the singlet-triplet energy gap by a significant margin, highlighting the profound impact of strategically placed functional groups. nih.gov

The following table summarizes the general effects of different substituent types on the key spectroscopic and electronic properties of aromatic amines like this compound.

Substituent TypeEffect on HOMO LevelEffect on LUMO LevelImpact on Absorption MaximumImpact on Emission Maximum
Electron-Donating (e.g., -OCH₃, -N(CH₃)₂)Increases EnergyMinor EffectBathochromic Shift (Red Shift)Bathochromic Shift (Red Shift)
Electron-Withdrawing (e.g., -CN, -NO₂)Minor EffectDecreases EnergyHypsochromic Shift (Blue Shift)Hypsochromic Shift (Blue Shift)
Halogens (e.g., -F, -Cl, -Br)Decreases EnergyDecreases EnergyVariableVariable (Heavy Atom Effect)

Correlating Molecular Conformation with Photophysical Outcomes

The photophysical behavior of this compound and its derivatives is intrinsically linked to their three-dimensional structure, particularly the torsional angle between the naphthalene and phenyl moieties. In dilute solutions, these molecules can adopt a range of conformations due to relatively free rotation around the C-N bond. This rotational freedom often leads to non-radiative decay pathways, such as twisted intramolecular charge transfer (TICT), which can quench fluorescence. nih.gov

Upon aggregation or in the solid state, the restriction of these intramolecular rotations (RIR) becomes a dominant factor. By physically hindering the molecule's ability to twist into a non-emissive TICT state, the radiative decay channels are favored, leading to a significant enhancement of fluorescence intensity. nih.gov This phenomenon is a cornerstone of aggregation-induced emission (AIE).

The conformation of the molecule in its ground and excited states dictates the efficiency of these radiative and non-radiative processes. Steric hindrance plays a crucial role in defining the preferred conformation. The methyl group in this compound, for example, can introduce a degree of steric strain that influences the equilibrium dihedral angle. The introduction of bulkier substituents can further enforce a more twisted conformation, which has been shown to be beneficial for achieving strong AIE. nih.gov

Rational Design Principles for Enhanced AIE Characteristics in N-Phenylnaphthalen-1-amine Derivatives

The development of new and improved aggregation-induced emission luminogens (AIEgens) based on the N-phenylnaphthalen-1-amine scaffold relies on a set of rational design principles aimed at promoting radiative decay in the aggregated state. A key strategy is the deliberate engineering of molecular structures that effectively suppress non-radiative pathways.

One of the primary mechanisms to target is the formation of the TICT state. nih.gov By introducing bulky substituents, a significant steric hindrance can be created around the C-N bond, which restricts the rotational freedom necessary for the molecule to adopt the planar conformation conducive to excimer formation and quenching in the solid state, while simultaneously preventing the formation of a fully relaxed, non-emissive TICT state in aggregates. nih.gov

Another critical aspect is the management of intermolecular interactions in the solid state. While restricted intramolecular rotation is beneficial, strong intermolecular π-π stacking can lead to aggregation-caused quenching (ACQ). Therefore, the design of AIEgens often involves creating highly twisted, propeller-like structures that prevent close packing and minimize these detrimental interactions.

Key design principles for enhancing AIE in N-phenylnaphthalen-1-amine derivatives include:

Introduction of Bulky Groups: Attaching sterically demanding groups to the phenyl or naphthalene rings to enforce a twisted conformation.

Modulation of Electronic Properties: Incorporating electron-donating and electron-withdrawing groups to tune the ICT character and emission color.

Control of Intermolecular Packing: Designing non-planar molecular architectures to prevent π-π stacking in the solid state.

Strategic Modification for Tunable Optoelectronic Performance

The versatility of the this compound scaffold allows for strategic modifications to fine-tune its optoelectronic properties for specific applications, such as in organic light-emitting diodes (OLEDs). By systematically altering the molecular structure, key parameters like emission color, quantum yield, and charge transport characteristics can be precisely controlled.

For example, extending the π-conjugation of the aromatic system by introducing additional aromatic rings or unsaturated linkages can lead to a red-shift in the emission, enabling access to the full visible spectrum. Attaching specific functional groups known for their electron-transporting or hole-transporting properties can improve the charge balance within an OLED device, leading to higher efficiency and brightness.

The following table outlines strategic modifications and their expected impact on the optoelectronic performance of N-phenylnaphthalen-1-amine derivatives.

Strategic ModificationTarget PropertyExpected Outcome
Extension of π-ConjugationEmission WavelengthBathochromic shift, enabling red, orange, or green emission.
Introduction of Donor/Acceptor GroupsEmission Color & Quantum YieldTuning of emission from blue to green; enhancement of charge transfer character.
Attachment of Carbazole/Triphenylamine MoietiesHole TransportImproved hole injection and transport capabilities for OLEDs.
Incorporation of Oxadiazole/Triazine UnitsElectron TransportEnhanced electron injection and transport properties.
Introduction of Bulky SubstituentsAIE Performance & Film MorphologyIncreased solid-state quantum yield and formation of stable amorphous films.

Through these targeted synthetic modifications, derivatives of this compound can be engineered to meet the demanding requirements of next-generation optoelectronic devices.

Future Research Directions and Outlook

Advanced Characterization of Excited State Dynamics and Interfacial Phenomena

The photophysical properties of aromatic amines are central to their application in optoelectronics. The introduction of a methyl group to the naphthalene (B1677914) core is expected to influence the electronic structure and, consequently, the excited-state dynamics of the molecule. Detailed investigations using time-resolved spectroscopy techniques are needed to understand the impact of this substitution on processes such as intramolecular charge transfer (ICT), intersystem crossing, and fluorescence. rsc.orgrsc.org Furthermore, studying the interfacial behavior of 4-Methyl-N-phenylnaphthalen-1-amine in thin films and at interfaces with other materials will be crucial for its integration into electronic devices. The study of naphthalimide derivatives has shown that their electronic absorption and fluorescence spectra are sensitive to the surrounding environment's polarity, a characteristic that could be explored for the title compound. mdpi.com

Exploration of New Applications in Advanced Materials and Nanoscience

The unique electronic and photophysical properties anticipated for this compound make it a compelling candidate for a variety of applications in advanced materials and nanoscience. Its potential as a hole-transporting material in Organic Light-Emitting Diodes (OLEDs), a donor material in organic solar cells (OSCs), or as an active component in organic thin-film transistors (OTFTs) warrants investigation. researchgate.net The development of multifunctional materials based on this scaffold could lead to devices with enhanced performance and new functionalities. Moreover, the incorporation of this molecule into nanoscale architectures, such as quantum dots or self-assembled monolayers, could open up new avenues for the development of novel sensors and electronic components.

Deeper Theoretical Insights into Structure-Property Correlations and Reaction Mechanisms

Computational modeling will be an indispensable tool for guiding the future development of this compound-based materials. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations can provide valuable insights into the geometric and electronic structure, as well as the photophysical properties of the molecule. nih.gov These theoretical studies can help to establish clear structure-property relationships, enabling the rational design of new derivatives with tailored characteristics. nih.govnih.gov Furthermore, computational investigations into the reaction mechanisms of its synthesis and degradation pathways can aid in optimizing reaction conditions and improving material stability.

Design of Next-Generation Naphthalene-Phenyl Amine Based Functional Materials

Building on the knowledge gained from the above research directions, the ultimate goal is to design and synthesize next-generation functional materials based on the this compound scaffold. By strategically modifying the molecular structure through the introduction of different functional groups, it should be possible to fine-tune the material's properties for specific applications. For example, incorporating electron-donating or -withdrawing groups could modulate the HOMO/LUMO energy levels, while attaching polymerizable moieties could enable the creation of novel conductive polymers. This systematic approach to molecular engineering will be key to realizing the full potential of this promising class of compounds.

Q & A

Basic: What are the common synthetic routes for 4-Methyl-N-phenylnaphthalen-1-amine, and how can reaction conditions be optimized for higher yields?

Answer:
The synthesis typically involves palladium-catalyzed C-H amination or nucleophilic substitution. For example, palladium catalysts (e.g., Pd(OAc)₂) with ligands like Xantphos enable direct coupling of methyl groups to the naphthalene backbone . Optimization includes:

  • Temperature: 80–120°C to balance reaction rate and byproduct formation.
  • Solvent: Polar aprotic solvents (DMF, DMSO) enhance reagent solubility.
  • Catalyst loading: 2–5 mol% Pd minimizes costs while maintaining efficiency.
  • Purification: Column chromatography with silica gel (hexane/ethyl acetate gradients) isolates the product in ≥90% purity .

Basic: How is this compound characterized spectroscopically?

Answer:
Key techniques include:

  • ¹H NMR: Aromatic protons (δ 6.8–8.2 ppm), methyl groups (δ 2.3–2.5 ppm), and NH signals (δ 3.1–3.3 ppm, broad) confirm substitution patterns .
  • HRMS: Exact mass (e.g., C₁₇H₁₅N: 233.1204 [M+H]⁺) verifies molecular formula.
  • IR: Stretching frequencies for C-N (1250–1350 cm⁻¹) and aromatic C-H (3050–3100 cm⁻¹) validate functional groups .

Advanced: What mechanistic insights explain regioselectivity in C-H amination reactions for this compound?

Answer:
Regioselectivity arises from electronic and steric factors:

  • Electron-rich positions: Methyl groups activate adjacent C-H bonds via hyperconjugation, favoring amination at the 4-position.
  • Steric hindrance: Bulky ligands (e.g., Xantphos) direct catalysis to less hindered sites.
  • Catalyst design: Pd(0)/Pd(II) cycles facilitate oxidative addition at electron-deficient sites, as shown in DFT studies .

Advanced: How can researchers resolve contradictions in reported biological activities of this compound analogs?

Answer:
Discrepancies often stem from:

  • Structural variations: Substituent positioning (e.g., para vs. meta) alters receptor binding. Validate analogs using X-ray crystallography .
  • Assay conditions: Standardize cell lines (e.g., HEK293 for GPCR studies) and control for solvent effects (DMSO ≤0.1%).
  • Dose-response curves: Use IC₅₀/EC₅₀ values to compare potency across studies .

Basic: What are the key applications of this compound in medicinal chemistry?

Answer:

  • Lead compound: Serves as a scaffold for serotonin receptor modulators due to its rigid aromatic core .
  • Fluorescent probes: Functionalization with fluorophores (e.g., dansyl chloride) enables imaging of cellular targets .

Advanced: What strategies improve the stability of this compound under physiological conditions?

Answer:

  • Prodrug design: Introduce acetyl-protected amines to reduce oxidation.
  • Lipid encapsulation: Nanoparticle formulations (e.g., PLGA) enhance aqueous solubility and half-life .
  • pH-sensitive derivatives: Carbamate linkages stabilize the compound in acidic environments (e.g., lysosomes) .

Basic: How are computational methods used to predict the reactivity of this compound?

Answer:

  • DFT calculations: Optimize geometry (B3LYP/6-31G*) to identify reactive sites (e.g., Fukui indices for electrophilic attack).
  • Molecular docking: Predict binding affinities to targets like dopamine receptors (AutoDock Vina) .

Advanced: What analytical challenges arise in quantifying trace impurities in this compound, and how are they addressed?

Answer:

  • HPLC-MS: Use C18 columns (3.5 µm particles) with ESI+ mode to detect byproducts (e.g., N-oxide derivatives).
  • LOQ: Achieve 0.1 ppm sensitivity via isotopic dilution (e.g., ¹³C-labeled internal standards) .

Basic: What safety protocols are critical when handling this compound?

Answer:

  • PPE: Nitrile gloves, lab coat, and goggles.
  • Ventilation: Use fume hoods to avoid inhalation (LD₅₀ >500 mg/kg in rodents).
  • Waste disposal: Neutralize with 10% acetic acid before incineration .

Advanced: How do solvent effects influence the catalytic efficiency of Pd-mediated syntheses?

Answer:

  • Polarity: DMF increases Pd solubility but may form carbamates as side products.
  • Coordination solvents: Acetonitrile stabilizes Pd intermediates, improving turnover number (TON >100) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.